N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(3,4-Dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived acetamide compound characterized by a 3,4-dimethylphenyl and ethyl group attached to the nitrogen atom of the 2-oxoacetamide backbone. The indole moiety is linked via a carbonyl group at the 3-position, contributing to its structural uniqueness.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(15-10-9-13(2)14(3)11-15)20(24)19(23)17-12-21-18-8-6-5-7-16(17)18/h5-12,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVRJPKUJCHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl and N-ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic media.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, modulating their activity. The compound may exert its effects through:
Binding to Receptors: Interacting with G-protein coupled receptors or nuclear receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic pathways, and biological activities.
Structural and Functional Differences
Key Structural Variations:
- N-Substituents: Target Compound: 3,4-Dimethylphenyl and ethyl groups. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (): A 3,4-dimethoxyphenethyl group replaces the dimethylphenyl and ethyl substituents. 8,9-Dihydrocoscinamide B (): Features a 2-(1H-indol-3-yl)ethyl group, which introduces a second indole moiety. This structural modification correlates with antimicrobial activity against S. aureus and ESKAPE pathogens .
- Backbone Modifications: D-24851 (): Contains a pyridin-4-yl and chlorobenzyl group instead of aryl-alkyl substituents. This compound destabilizes microtubules and shows efficacy against multidrug-resistant cancers, highlighting the role of aromatic and halogenated groups in anticancer activity . These derivatives are synthesized via oxalyl chloride intermediates, a common strategy for indole-acetamide compounds .
Physicochemical Properties
- Lipophilicity: Adamantane derivatives () exhibit higher logP values due to their bulky, hydrophobic groups, whereas methoxy-substituted analogs () are more polar .
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